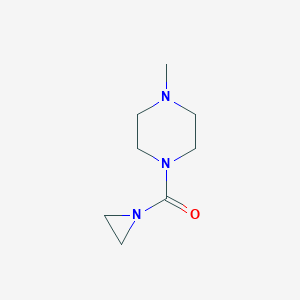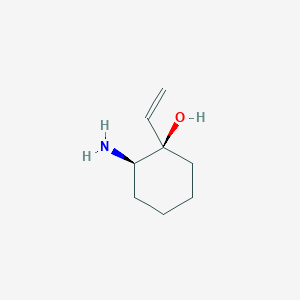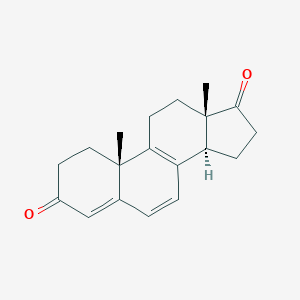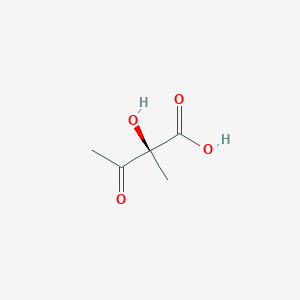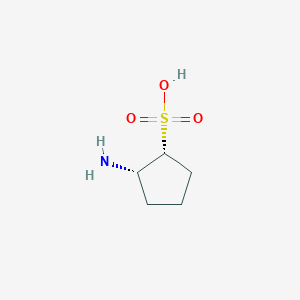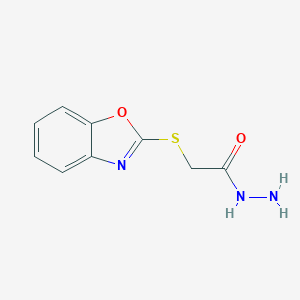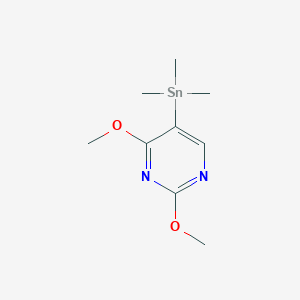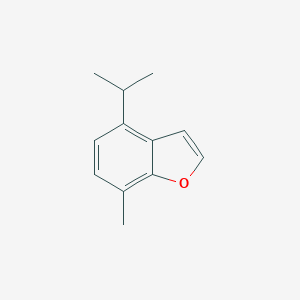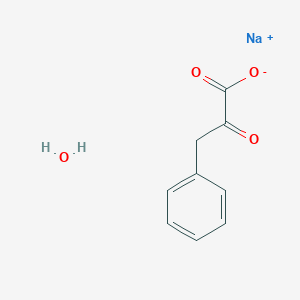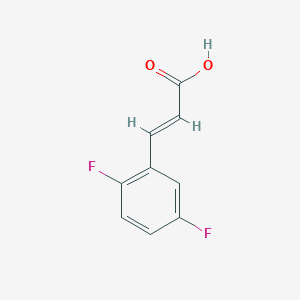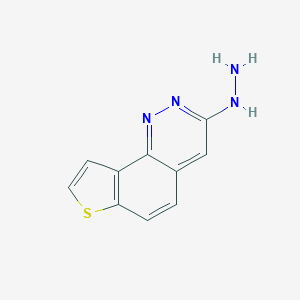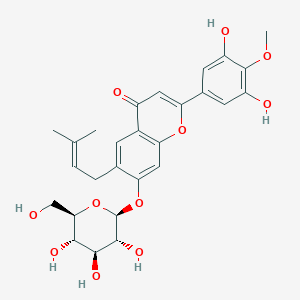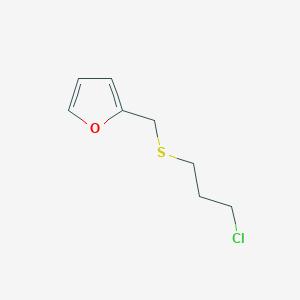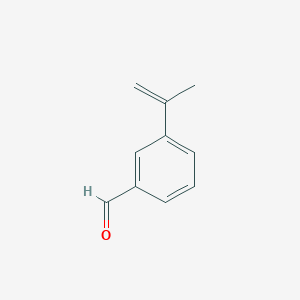
3-(Prop-1-en-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-1-en-2-yl)benzaldehyde, also known as cinnamaldehyde, is a naturally occurring organic compound found in cinnamon bark and other plant species. It has been used for centuries as a flavoring agent and fragrance in food, cosmetics, and pharmaceutical products. In recent years, there has been a growing interest in the potential therapeutic properties of cinnamaldehyde, particularly in the field of scientific research.
Mechanism Of Action
The mechanism of action of 3-(Prop-1-en-2-yl)benzaldehydede is complex and not fully understood. It is believed to exert its effects through a variety of pathways, including the inhibition of enzymes involved in inflammation and the modulation of gene expression. It has also been shown to activate certain receptors in the body, such as TRPA1 and TRPV1, which are involved in pain and temperature sensation.
Biochemical And Physiological Effects
Cinnamaldehyde has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the growth of bacteria and fungi, reduce inflammation, and scavenge free radicals. It has also been shown to lower blood glucose levels, improve insulin sensitivity, and reduce cholesterol levels. In addition, it has been shown to have anticancer effects by inducing apoptosis and inhibiting tumor growth.
Advantages And Limitations For Lab Experiments
Cinnamaldehyde has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, there are also limitations to its use, such as its potential toxicity at high concentrations and its variability in purity depending on the source.
Future Directions
There are many potential future directions for research on 3-(Prop-1-en-2-yl)benzaldehydede. One area of interest is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the development of new antimicrobial agents. In addition, further research is needed to fully understand the mechanisms of action of 3-(Prop-1-en-2-yl)benzaldehydede and its potential therapeutic applications.
Synthesis Methods
Cinnamaldehyde can be synthesized through a variety of methods, including the oxidation of cinnamyl alcohol, the condensation of benzaldehyde with acetaldehyde, and the decarboxylation of cinnamic acid. One common method is the distillation of cinnamon bark oil, which contains up to 90% 3-(Prop-1-en-2-yl)benzaldehydede.
Scientific Research Applications
Cinnamaldehyde has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. In addition, it has been investigated for its potential use in treating diabetes, Alzheimer's disease, and other conditions.
properties
CAS RN |
123926-80-7 |
|---|---|
Product Name |
3-(Prop-1-en-2-yl)benzaldehyde |
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3-prop-1-en-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H10O/c1-8(2)10-5-3-4-9(6-10)7-11/h3-7H,1H2,2H3 |
InChI Key |
MLZRUSKIYQALJC-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=CC(=C1)C=O |
Canonical SMILES |
CC(=C)C1=CC=CC(=C1)C=O |
synonyms |
Benzaldehyde, 3-(1-methylethenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



